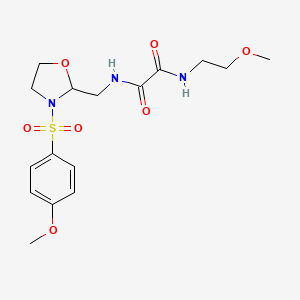
N1-(2-methoxyethyl)-N2-((3-((4-methoxyphenyl)sulfonyl)oxazolidin-2-yl)methyl)oxalamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N1-(2-methoxyethyl)-N2-((3-((4-methoxyphenyl)sulfonyl)oxazolidin-2-yl)methyl)oxalamide is a useful research compound. Its molecular formula is C16H23N3O7S and its molecular weight is 401.43. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
N1-(2-methoxyethyl)-N2-((3-((4-methoxyphenyl)sulfonyl)oxazolidin-2-yl)methyl)oxalamide, with the CAS number 872880-70-1, is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, synthesis, mechanisms of action, and applications in various fields.
The molecular formula of this compound is C20H30N4O7S, with a molecular weight of 470.5 g/mol. The structure includes a methoxyethyl group, an oxazolidine ring, and a sulfonyl group, which are crucial for its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C20H30N4O7S |
| Molecular Weight | 470.5 g/mol |
| CAS Number | 872880-70-1 |
Synthesis
The synthesis of this compound typically involves several steps:
- Formation of the Oxazolidine Ring : This is achieved by reacting an amino alcohol with a carbonyl compound under acidic or basic conditions.
- Oxalamide Formation : The sulfonylated oxazolidine is then reacted with oxalyl chloride and morpholine to form the oxalamide linkage.
These synthetic routes can be optimized for yield and purity in industrial settings.
The biological activity of this compound is believed to stem from its interaction with specific molecular targets. The sulfonyl group enhances solubility and bioavailability, while the oxazolidine ring facilitates binding to enzymes or receptors. This compound may modulate various biochemical pathways depending on its binding affinity.
Biological Activity
Research indicates that compounds similar to this compound exhibit various biological activities, including:
- Antimicrobial Properties : Some derivatives have shown effectiveness against bacterial strains.
- Anti-inflammatory Effects : Compounds containing oxazolidine rings have been studied for their ability to reduce inflammation.
Case Studies
- Antimicrobial Activity : A study demonstrated that derivatives of oxazolidine compounds exerted significant antibacterial effects against Gram-positive bacteria, suggesting potential applications in treating infections caused by resistant strains.
- Anti-inflammatory Research : Another investigation revealed that similar compounds could inhibit pro-inflammatory cytokines in vitro, indicating a potential mechanism for reducing inflammation in chronic diseases.
Applications
The potential applications of this compound include:
- Drug Development : Its unique structure may serve as a lead compound for developing new antimicrobial or anti-inflammatory drugs.
- Material Science : The compound's properties may also be explored for developing functional materials in various industrial applications.
Propiedades
IUPAC Name |
N-(2-methoxyethyl)-N'-[[3-(4-methoxyphenyl)sulfonyl-1,3-oxazolidin-2-yl]methyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N3O7S/c1-24-9-7-17-15(20)16(21)18-11-14-19(8-10-26-14)27(22,23)13-5-3-12(25-2)4-6-13/h3-6,14H,7-11H2,1-2H3,(H,17,20)(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUONJOTUXNBHOQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)C(=O)NCC1N(CCO1)S(=O)(=O)C2=CC=C(C=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N3O7S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













